molecular formula C13H11IO3 B8368868 Methyl 3-methoxy-4-iodo-2-naphthoate

Methyl 3-methoxy-4-iodo-2-naphthoate

Cat. No.: B8368868
M. Wt: 342.13 g/mol
InChI Key: DUKITTOPGOXMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-methoxy-4-iodo-2-naphthoate is a useful research compound. Its molecular formula is C13H11IO3 and its molecular weight is 342.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11IO3

Molecular Weight

342.13 g/mol

IUPAC Name

methyl 4-iodo-3-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H11IO3/c1-16-12-10(13(15)17-2)7-8-5-3-4-6-9(8)11(12)14/h3-7H,1-2H3

InChI Key

DUKITTOPGOXMLL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1C(=O)OC)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-hydroxy-4-iodo-2-naphthoic acid (8.0 g), dimethyl sulfate (8.03 g), powdered potassium carbonate (8.80 g), and dry acetone (150 mL) was heated under reflux for 18 h. The solution was cooled to room temperature, triethylamine (15 mL) was added, and stirring continued for 30 min. The solution was filtered through a pad of Celite and washed with dry acetone (50 mL). The filtrate was concentrated to a yellow oil, diluted with EtOAc, and washed successively with 1N HCl (100 mL), saturated aqueous sodium bicarbonate (100 mL), and brine (100 mL). The organic phase was dried (sodium sulfate), filtered, concentrated, and purified by chromatography (0-10% EtOAc in hexanes) to afford the product as a yellow oil (5.53 g). 1H NMR (DMSO-d6) δ8.47 (s,1 H), 8.09 (m,2 H), 7.74 (m, 1 H), 7.61 (m, 1 H), 3.94 (s,3 H), 3.87 (s,3 H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8.03 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

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